2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid
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Overview
Description
2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid is an organic compound belonging to the class of benzoxazines These compounds are characterized by a benzene ring fused to an oxazine ring, which contains both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid typically involves the formation of the oxazine ring through a cyclization reaction. One common method involves the reaction of salicylaldehyde with an amine and formaldehyde, followed by cyclization to form the oxazine ring . The reaction conditions often include the use of a solvent such as methanol and a catalyst like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow chemistry techniques, which allow for the efficient and scalable synthesis of benzoxazine derivatives. These methods can achieve high yields and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazine derivatives .
Scientific Research Applications
2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions often include the formation of stable complexes between the compound and the enzyme .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid: This compound is structurally similar but lacks the benzoic acid moiety.
2-(3,4-Dihydro-3-Oxo-2H-benzo[b][1,4]thiazin-2-yl)-N-hydroxyacetamide: This compound contains a thiazine ring instead of an oxazine ring.
Uniqueness
2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid is unique due to its specific structure, which combines the properties of both benzoxazine and benzoic acid. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .
Biological Activity
The compound 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid is part of the benzoxazine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H11NO4, with a molecular weight of approximately 273.25 g/mol. The structure features a benzoxazine core which is known for its reactivity and interaction with various biological targets.
Mechanisms of Biological Activity
Benzoxazine derivatives have shown a range of biological activities including:
- Anticancer Activity : Several studies indicate that benzoxazines can inhibit key enzymes involved in cancer progression. For instance, compounds targeting Glycogen Synthase Kinase 3β (GSK-3β) have demonstrated potential as anticancer agents by modulating cell signaling pathways associated with tumor growth and survival .
- Antimicrobial Properties : Benzoxazines have shown efficacy against various microbial strains. Their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways makes them promising candidates for developing new antibiotics .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which can be beneficial in treating chronic inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: GSK-3β Inhibition
A notable study focused on the inhibition of GSK-3β by a benzoxazine derivative, identified as F389-0663. This compound exhibited an IC50 value of 1.6 μM in cell-based assays involving neuroblastoma cells. The treatment led to increased phosphorylation levels of GSK-3β at Ser9, indicating effective inhibition . This finding underscores the potential of benzoxazines in cancer therapeutics.
Cytotoxicity Studies
Another research effort evaluated the cytotoxic effects of synthesized benzoxazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The presence of specific functional groups significantly enhanced cytotoxic activity, suggesting that structural modifications can optimize therapeutic effects .
Properties
IUPAC Name |
2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c18-14-8-22-13-6-5-9(7-12(13)17-14)15(19)10-3-1-2-4-11(10)16(20)21/h1-7H,8H2,(H,17,18)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGWDOSSOOODIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364945 |
Source
|
Record name | 2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26513-80-4 |
Source
|
Record name | 2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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